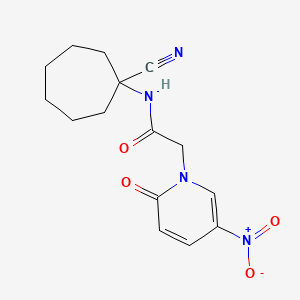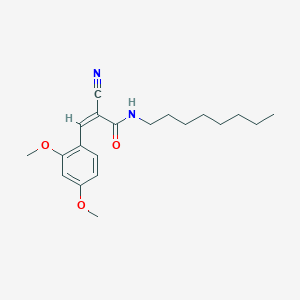
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves the binding of the compound to the active site of the target enzyme, leading to the inhibition of its activity. The compound achieves this by forming strong hydrogen bonds and hydrophobic interactions with the enzyme, thereby disrupting its normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of neurotransmitter levels, and improvement of cognitive function. These effects make it a promising candidate for the development of novel therapies for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is its high potency and selectivity towards the target enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes and for developing novel therapies for related disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the exploration of its potential applications in other fields, such as biochemistry and biotechnology. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify other potential targets for its inhibitory activity.
Synthesemethoden
The synthesis of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves the reaction of a cycloheptanone derivative with a nitropyridine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their dysregulation has been linked to several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-11-15(7-3-1-2-4-8-15)17-13(20)10-18-9-12(19(22)23)5-6-14(18)21/h5-6,9H,1-4,7-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMTLFJYJEXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate](/img/structure/B2424435.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-3-carboxamide](/img/structure/B2424438.png)
![2-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424440.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2424444.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)
![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
